molecular formula C14H19NOS2 B2412537 2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone CAS No. 1798025-31-6

2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone

Cat. No.: B2412537
CAS No.: 1798025-31-6
M. Wt: 281.43
InChI Key: FQYBLLBZDUHPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is an organic compound that features a pyrrolidine ring substituted with benzylthio and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with benzylthiol and methylthiol under controlled conditions. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of similar organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylthio and methylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)propane: Similar structure but with a propane backbone instead of ethanone.

Uniqueness

2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both benzylthio and methylthio groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-benzylsulfanyl-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS2/c1-17-13-7-8-15(9-13)14(16)11-18-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYBLLBZDUHPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)CSCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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